Eleclazine hydrochloride is synthesized through complex organic chemistry methods, often involving several steps of functionalization and purification. It belongs to the class of antiarrhythmic agents that modulate ion channel activity, specifically focusing on the late sodium current in cardiomyocytes. This classification places it among compounds that are significant in cardiovascular pharmacology, particularly for patients with conditions like Long QT syndrome.
The synthesis of Eleclazine hydrochloride involves multiple organic reactions that include nucleophilic substitutions and cyclizations. While specific details regarding the proprietary synthetic routes are not fully disclosed, the general process can be outlined as follows:
Typically, these reactions are performed in controlled environments using large-scale reactors to ensure consistency and quality in production.
Eleclazine hydrochloride participates in several key chemical reactions:
These reactions are critical for the development of analogues with improved efficacy or reduced side effects.
The mechanism of action of Eleclazine hydrochloride primarily involves the inhibition of late sodium currents in cardiac myocytes. This action stabilizes the cardiac action potential and reduces the risk of arrhythmias by:
Clinical studies have demonstrated that Eleclazine can significantly reduce arrhythmic events in patient-derived cardiomyocytes.
Eleclazine hydrochloride exhibits several notable physical and chemical properties:
These properties influence how Eleclazine is formulated into dosage forms for clinical use.
Eleclazine hydrochloride has several important applications in scientific research and medicine:
Eleclazine hydrochloride (also known as GS-6615) is a potent and selective inhibitor of the cardiac late sodium current (INaL). This current arises from incomplete inactivation of voltage-gated sodium channels (VGSCs) during the plateau phase of cardiac action potentials, leading to prolonged depolarization and disrupted calcium handling. Eleclazine reduces INaL by 64–78% at therapeutic concentrations (0.3–1.4 μM), significantly suppressing arrhythmogenic triggers like early afterdepolarizations without affecting peak sodium current (INa) essential for normal conduction [1] [5].
Eleclazine exhibits high specificity for cardiac NaV1.5 channels, with half-maximal inhibitory concentration (IC50) values of 0.26–0.72 μM in rabbit and human ventricular myocytes. This isoform selectivity is attributed to interactions with the channel’s domain III voltage-sensing domain, which differs structurally in neuronal isoforms (NaV1.1–NaV1.3). Molecular modeling confirms negligible activity against skeletal muscle (NaV1.4) or neuronal isoforms at concentrations ≤10 μM, minimizing off-target neurological effects [3] [5].
Table 1: VGSC Isoform Selectivity Profile of Eleclazine
Isoform | Tissue Distribution | IC50 (μM) | Functional Consequence of Blockade |
---|---|---|---|
NaV1.5 | Cardiac myocytes | 0.26–0.72 | Reduced INaL, shortened action potential duration |
NaV1.1 | CNS neurons | >10 | No significant effect |
NaV1.4 | Skeletal muscle | >10 | No significant effect |
NaV1.7 | Peripheral neurons | >10 | No significant effect |
Eleclazine binds preferentially to the open/inactivated states of NaV1.5 channels, with association (kon) and dissociation (koff) rates 3-fold faster than ranolazine. This enables rapid equilibrium during the action potential plateau phase, resulting in frequency-dependent INaL blockade. At physiological heart rates (1–2 Hz), eleclazine achieves >90% channel occupancy, whereas flecainide (a classical INa blocker) shows <50% occupancy under identical conditions [2] [5] [7].
The benzoxazepinone scaffold serves as eleclazine’s pharmacophore, enabling hydrophobic interactions with the NaV1.5 channel’s domain III S6 helix. Molecular dynamics simulations reveal hydrogen bonding between the core’s carbonyl oxygen and N434 of the channel, stabilizing the inactivated state. Substitution at position C7 of the benzoxazepinone ring enhances conformational flexibility, facilitating deeper penetration into the central pore cavity compared to rigid analogs [3] [4].
The trifluoromethoxy (-OCF3) group at position R4 of eleclazine’s structure increases binding affinity 10-fold over non-fluorinated derivatives. This substituent’s electron-withdrawing properties enhance dipole-dipole interactions with F1760 and Y1767 residues in the NaV1.5 selectivity filter. Free energy perturbation calculations confirm a 3.2 kcal/mol reduction in binding energy compared to methoxy analogs, explaining the nanomolar potency against INaL [1] [3].
In Rett syndrome models (characterized by NaV1.5 gain-of-function and Long QT Type 3-like phenotypes), eleclazine (10 μM) shortens action potential duration at 90% repolarization (APD90) by 25% and reduces triangulation by 32%. This normalizes repolarization gradients and suppresses T-wave alternans (TWA), an arrhythmogenic marker elevated 33-fold during catecholamine stress. The drug’s efficacy stems from reducing pathological INaL-induced calcium overload, which prolongs repolarization [3] [5].
Table 2: Electrophysiological Effects in Disease Models
Parameter | Baseline (Control) | Disease State | Eleclazine Treatment | Change vs. Disease (%) |
---|---|---|---|---|
APD90 (ms) | 195 ± 22 | 268 ± 31 | 201 ± 18 | ↓25% |
TWA Amplitude (μV) | 6.5 ± 1.2 | 217 ± 22 | 78 ± 15 | ↓64% |
VT Episodes | 0 | 10.8 ± 3.45 | 4.7 ± 3.12 | ↓56% |
Calcium Transient Duration (ms) | 180 ± 15 | 310 ± 25 | 195 ± 20 | ↓37% |
Eleclazine demonstrates 300-fold selectivity for INaL over peak INa (IC50 = 0.35 μM vs. 105 μM). This selectivity arises from state-dependent binding: At depolarized potentials (–50 mV), eleclazine occupies the inner pore, blocking sustained INaL without affecting peak INa at –120 mV. Consequently, conduction velocity remains unchanged (<5% reduction), whereas ranolazine (less selective) reduces conduction by 15% at equivalent INaL-blocking concentrations [2] [5] [6].
Table 3: Selectivity Profile Against Sodium Current Components
Current Type | Function | Eleclazine IC50 | Ranolazine IC50 | Flecainide IC50 |
---|---|---|---|---|
Late INa (INaL) | Prolongs repolarization | 0.35 μM | 6.2 μM | 4.8 μM |
Peak INa | Rapid depolarization | 105 μM | 295 μM | 12 μM |
Selectivity Ratio (Peak/Late) | 300 | 48 | 2.5 |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7